2,4,6-Trichlorophenyl 1-propanesulfonate
Overview
Description
2,4,6-Trichlorophenyl 1-propanesulfonate is a chemical compound with the molecular formula C9H9Cl3O3S and a molecular weight of 303.59 g/mol. It is a derivative of phenol where three chlorine atoms are substituted at the 2, 4, and 6 positions of the benzene ring, and a propanesulfonate group is attached to the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the sulfonation of 2,4,6-trichlorophenol. This involves reacting 2,4,6-trichlorophenol with chlorosulfonic acid (ClSO3H) under controlled temperature conditions to introduce the sulfonic acid group.
Industrial Production Methods: In an industrial setting, the production of 2,4,6-trichlorophenyl 1-propanesulfonate may involve large-scale sulfonation reactors where the reactants are continuously fed, and the product is continuously removed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichlorophenyl 1-propanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the chlorine atoms or the sulfonic acid group.
Substitution: Substitution reactions can occur at the aromatic ring, replacing chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, such as amines, alcohols, and halides.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with fewer chlorine atoms or modified sulfonic acid groups.
Substitution Products: Derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,4,6-Trichlorophenyl 1-propanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and proteomics research to study protein interactions and functions.
Medicine: It may be used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4,6-trichlorophenyl 1-propanesulfonate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2,4,6-Trichlorophenyl 1-propanesulfonate is similar to other phenol derivatives with different substituents on the benzene ring. Some similar compounds include:
2,4,6-Trichlorophenol: Lacks the sulfonic acid group.
2,4,6-Tribromophenyl 1-propanesulfonate: Similar structure but with bromine atoms instead of chlorine.
2,4,6-Trichlorophenyl methanesulfonate: Similar structure but with a methanesulfonate group instead of propanesulfonate.
These compounds differ in their reactivity and applications due to the variations in their substituents.
Properties
IUPAC Name |
(2,4,6-trichlorophenyl) propane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O3S/c1-2-3-16(13,14)15-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXZHTAZHUFVDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)OC1=C(C=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277465 | |
Record name | 2,4,6-Trichlorophenyl 1-propanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501277465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171919-51-9 | |
Record name | 2,4,6-Trichlorophenyl 1-propanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trichlorophenyl 1-propanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501277465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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